

2-(Trimethylacetyl)thiophene chemical properties

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Compound of Interest

Compound Name: 2-(Trimethylacetyl)thiophene

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An In-depth Technical Guide to **2-(Trimethylacetyl)thiophene**: Core Chemical Properties, Synthesis, and Applications for Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(trimethylacetyl)thiophene**, a pivotal heterocyclic ketone in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its characterization, and its strategic importance as a molecular building block.

Core Compound Identification and Significance

2-(Trimethylacetyl)thiophene, also known as 2-pivaloylthiophene, belongs to the class of aromatic ketones. Its structure features a five-membered thiophene ring, a well-established "privileged scaffold" in medicinal chemistry, acylated at the 2-position with a bulky trimethylacetyl (pivaloyl) group.^{[1][2]} The thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs, where it contributes to favorable pharmacokinetic and pharmacodynamic properties.^{[3][4]} The presence of both a reactive ketone functionality and an electron-rich aromatic system makes this compound a versatile intermediate for the synthesis of more complex molecular architectures.^{[5][6]}

Identifier	Value	Reference(s)
IUPAC Name	2,2-dimethyl-1-(thiophen-2-yl)propan-1-one	[1] [7] [8]
Synonyms	2-Pivaloylthiophene, tert-Butyl 2-thienyl ketone	[1] [8]
CAS Number	20409-48-7	[1] [7] [9]
Molecular Formula	C ₉ H ₁₂ OS	[1] [7] [9]
Molecular Weight	168.26 g/mol	[1] [9] [10]
SMILES	CC(C)(C)C(=O)C1=CC=CS1	[7] [8] [9]
InChI Key	PMUOKYKJIKZPIR-UHFFFAOYSA-N	[7] [8]

Physicochemical Properties

2-(Trimethylacetyl)thiophene is typically supplied as a colorless to pale yellow liquid or low-melting solid.[\[1\]](#)[\[11\]](#) Its physical characteristics are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Reference(s)
Appearance	Clear colorless to pale yellow or very pale pink liquid/solid	[1] [11]
Boiling Point	114-116 °C at 14 mmHg	[1] [8]
Density	1.070 g/mL at 25 °C	[1] [8]
Refractive Index	1.5335 - 1.5380 at 20 °C	[1] [11]
Flash Point	99 °C (210 °F)	[8]
Purity (Typical)	≥97.5%	[9] [10] [11]
Storage	Store at room temperature	[1]

Synthesis and Mechanistic Rationale: The Friedel-Crafts Acylation

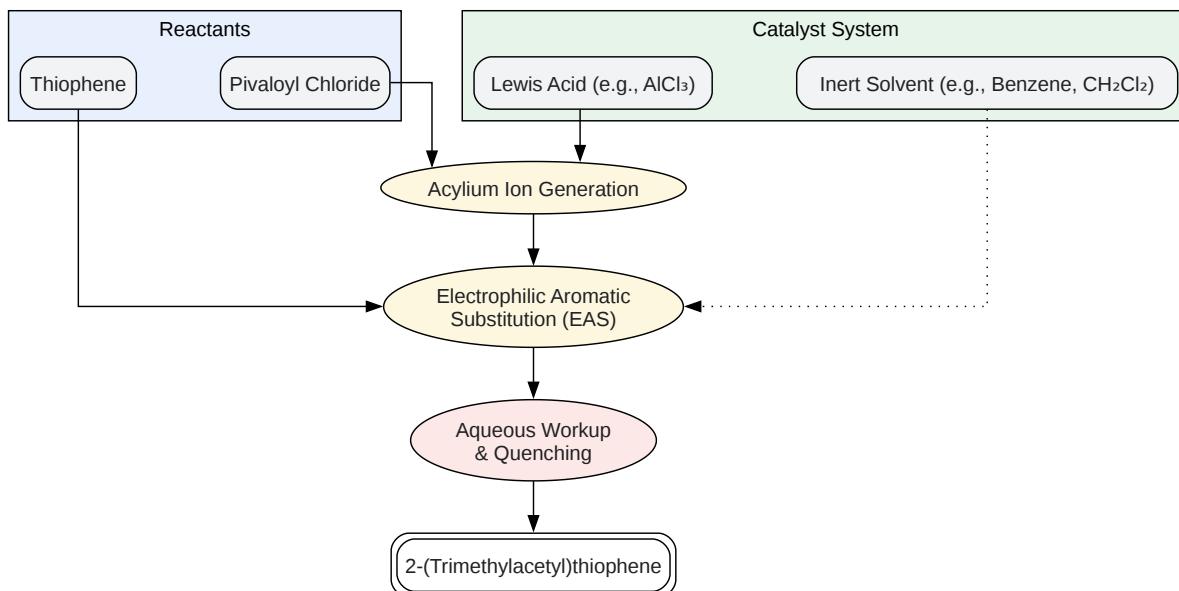
The most direct and industrially relevant method for synthesizing **2-(trimethylacetyl)thiophene** is the Friedel-Crafts acylation of thiophene.^{[1][12]} This electrophilic aromatic substitution reaction provides a clear example of how substrate reactivity dictates synthetic strategy.

The Causality of Reagent Selection and Regioselectivity

The choice of thiophene as the substrate and pivaloyl chloride as the acylating agent is deliberate. Thiophene is an electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene, allowing for milder reaction conditions.^{[4][13]}

The reaction exhibits high regioselectivity, with acylation occurring almost exclusively at the C2 (or α) position.^[14] This outcome is not arbitrary; it is governed by the relative stability of the cationic intermediates (sigma complexes) formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 (or β) position yields an intermediate with only two significant resonance contributors.^[14] The more stable C2-attack intermediate has a lower activation energy, making it the overwhelmingly favored reaction pathway.

A Lewis acid, such as aluminum chloride (AlCl_3) or tin tetrachloride (SnCl_4), is essential to activate the pivaloyl chloride, generating the highly electrophilic acylium ion that is attacked by the thiophene ring.^{[1][12][15]}



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Caption: Workflow for the Friedel-Crafts synthesis of **2-(trimethylacetyl)thiophene**.

Self-Validating Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is designed to be self-validating, meaning successful execution and characterization confirm the underlying chemical principles.

Materials:

- Thiophene

- Pivaloyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous benzene (or dichloromethane)
- Hydrochloric acid (HCl), concentrated
- Ice
- Sodium bicarbonate (NaHCO_3), saturated solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for inert atmosphere reactions

Procedure:

- **Setup:** Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- **Reagent Charging:** In a fume hood, charge the flask with anhydrous benzene (solvent) and anhydrous AlCl_3 (catalyst). Cool the mixture to 0-5 °C in an ice bath.
- **Acylating Agent Addition:** Add pivaloyl chloride to the dropping funnel and add it dropwise to the stirred AlCl_3 suspension over 30 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is highly exothermic.
- **Thiophene Addition:** Dissolve thiophene in a small amount of anhydrous benzene and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains between 5-10 °C.
- **Reaction:** After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC/GC analysis indicates the consumption of thiophene.
- **Quenching & Workup:** Cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO_3 solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield the final product.^[1] The boiling point of 114-116 °C at 14 mmHg serves as a key validation checkpoint.^{[1][8]}

Spectroscopic and Structural Characterization

Confirming the structure and purity of the synthesized product is paramount. The following data represent the expected spectroscopic signatures for **2-(trimethylacetyl)thiophene**, based on its structure and data from analogous compounds.^{[16][17][18]}

Technique	Expected Signature	Rationale
¹ H NMR	~1.35 ppm (s, 9H, -C(CH ₃) ₃)~7.1-7.2 ppm (dd, 1H, H4-thiophene)~7.6-7.7 ppm (dd, 1H, H3-thiophene)~7.8-7.9 ppm (dd, 1H, H5-thiophene)	The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet. The three thiophene protons are in distinct chemical environments and will appear as doublets of doublets due to coupling with each other. The H5 proton is typically the most deshielded due to its proximity to the sulfur and the electron-withdrawing carbonyl group.
¹³ C NMR	~28 ppm (-C(CH ₃) ₃)~44 ppm (-C(CH ₃) ₃)~128 ppm (C4-thiophene)~132 ppm (C5-thiophene)~134 ppm (C3-thiophene)~144 ppm (C2-thiophene)~200 ppm (C=O)	The spectrum will show distinct signals for the methyl, quaternary, and thiophene carbons. The carbonyl carbon is highly deshielded and appears far downfield. The C2 carbon, attached to the acyl group, is also significantly downfield.
FT-IR (cm ⁻¹)	~1650-1670 (strong) (C=O stretch)~2970 (C-H stretch, sp ³)~3100 (C-H stretch, sp ²)~1400-1550 (C=C stretch, aromatic)	The most prominent peak will be the strong absorbance from the carbonyl (C=O) group. Other key peaks correspond to the C-H stretches of the tert-butyl group and the aromatic thiophene ring, as well as the characteristic ring stretching vibrations.[16][19]
Mass Spec (EI)	M ⁺ at m/z = 168 Fragment at m/z = 111 [M - C(CH ₃) ₃] ⁺ Fragment at m/z = 57 [C(CH ₃) ₃] ⁺	The molecular ion peak (M ⁺) should be clearly visible.[18] Key fragmentation pathways include the loss of the tert-

butyl radical to form a thiényl-acylium ion (m/z 111) and the formation of the stable tert-butyl cation (m/z 57).

Chemical Reactivity and Applications in Drug Discovery

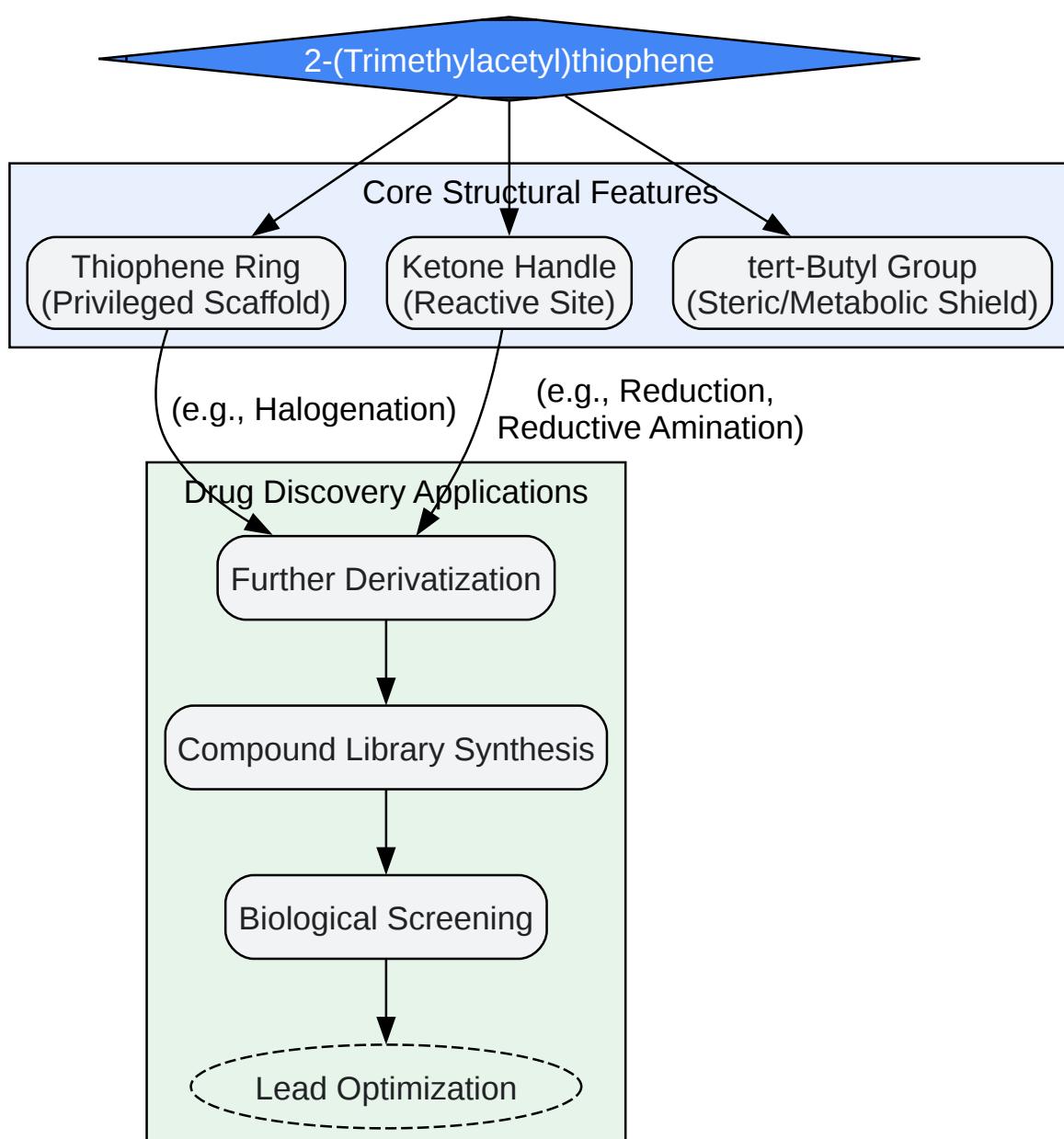
The utility of **2-(trimethylacetyl)thiophene** in drug discovery stems from the distinct reactivity of its functional components and its role as a versatile scaffold.

Reactivity Profile

- **Ketone Moiety:** The carbonyl group is a handle for a vast array of chemical transformations. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in condensation reactions (e.g., Knoevenagel, Wittig) to build molecular complexity.[\[5\]](#)
- **Thiophene Ring:** While the acyl group deactivates the ring towards further electrophilic substitution compared to unsubstituted thiophene, reactions like halogenation are still possible, typically directing to the 5-position.
- **Stability:** Like other 2-acylthiophenes, the compound is generally stable under neutral conditions but can be susceptible to degradation under strongly acidic, basic, or oxidizing conditions.[\[20\]](#)

Strategic Role in Medicinal Chemistry

Thiophene-containing molecules are integral to a wide range of therapeutics, including anti-inflammatory drugs (Tinoridine), antipsychotics (Olanzapine), and antiplatelet agents (Clopidogrel).[\[3\]](#)[\[21\]](#) **2-(Trimethylacetyl)thiophene** serves as an ideal starting point for exploring novel chemical space around this privileged core. The bulky tert-butyl group can provide steric hindrance, potentially influencing receptor binding selectivity or improving metabolic stability by shielding adjacent positions from enzymatic attack.



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Caption: Relationship between the structural features of **2-(trimethylacetyl)thiophene** and its applications.

Safety and Handling

- Hazard Codes: Xn (Harmful).[\[1\]](#)

- Risk Statements: R22 (Harmful if swallowed), R43 (May cause sensitization by skin contact).
[\[1\]](#)
- Safety Statements: S24/25 (Avoid contact with skin and eyes), S36/37 (Wear suitable protective clothing and gloves).
[\[1\]](#)

Handling: Work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

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